molecular formula C52H40N2 B3143405 4,4'-Bis[4-(diphenylamino)styryl]biphenyl CAS No. 523977-57-3

4,4'-Bis[4-(diphenylamino)styryl]biphenyl

Cat. No.: B3143405
CAS No.: 523977-57-3
M. Wt: 692.9 g/mol
InChI Key: YPJRZWDWVBNDIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BDAVBi, or 4,4′-Bis[4-(diphenylamino)styryl]biphenyl, is an organic compound that is primarily used as a sensitizer in organic lasers . Its primary targets are the triplet excitons formed in the laser system .

Mode of Action

BDAVBi interacts with its targets through a process known as triplet recycling . This process involves the scavenging of triplets and the subsequent upconversion of these triplets via triplet–triplet annihilation (TTA) to regenerate emissive singlet excitons in the laser medium . In this system, another compound, an anthracene derivative, can efficiently scavenge the triplets formed on BDAVBi because the triplet level is deeper for the anthracene derivative than for BDAVBi . The anthracene derivative then successively recycles the triplets into BDAVBi’s singlet state via TTA .

Biochemical Pathways

The biochemical pathways involved in BDAVBi’s mechanism of action are primarily related to the processes of triplet scavenging and triplet–triplet annihilation . These processes allow for the regeneration of emissive singlet excitons, which are crucial for the operation of organic lasers .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of BDAVBi are not readily available, it is known that BDAVBi has a molecular weight of 692.89 g/mol . Its absorption and photoluminescence maxima are 399 nm and 466 nm respectively in tetrahydrofuran (THF) .

Result of Action

The result of BDAVBi’s action is the efficient operation of organic lasers. By recycling triplets into singlets, BDAVBi helps to avoid the quenching of radiative singlets via singlet–triplet annihilation (STA), a process that can hinder the performance of organic lasers . This unique triplet recycling behavior has been confirmed by transient photoluminescence (PL) and electroluminescence (EL) studies .

Action Environment

The action of BDAVBi is influenced by the environment in which it is used. For instance, in the context of organic lasers, the presence of other compounds, such as the anthracene derivative used for triplet scavenging, can significantly impact BDAVBi’s efficacy . Additionally, the stability and performance of BDAVBi can be enhanced by inserting a CuPc electron buffer layer, which improves the injection of electrons .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(diphenylamino)styryl]biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4,4’-Bis[4-(diphenylamino)styryl]biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[4-(diphenylamino)styryl]biphenyl is unique due to its high thermal stability, excellent photophysical properties, and its ability to act as an efficient emitter in OLEDs. Its structure allows for efficient charge transport and light emission, making it a valuable compound in optoelectronic applications .

Properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRZWDWVBNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695315
Record name N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523977-57-3
Record name N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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